PF-4989216 is a novel, orally available small-molecule drug developed as a highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. [, , , ] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. [] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is implicated in various human cancers. [, , , ] PF-4989216 was investigated for its potential as a targeted therapy, particularly for small-cell lung cancer (SCLC) harboring PIK3CA mutations. [, , ]
Resistance mechanisms to PF-4989216 have been identified, including the overexpression of the drug efflux pump ABCG2. [] This pump actively removes PF-4989216 from cancer cells, reducing its intracellular concentration and diminishing its efficacy. []
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 24622-61-5
CAS No.: 610-25-3
CAS No.: 88847-11-4